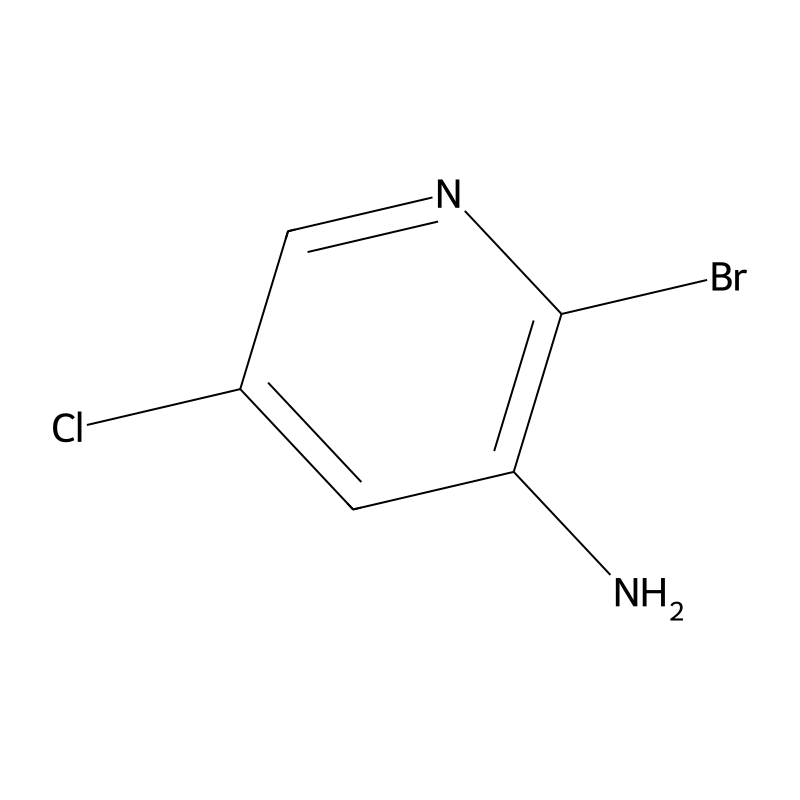

3-Amino-2-bromo-5-chloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-2-bromo-5-chloropyridine (CAS 90902-83-3) is a highly functionalized heteroaromatic building block defined by its precise arrangement of three distinct reactive sites: a C2-bromide, a C5-chloride, and a C3-primary amine . This specific substitution pattern is fundamentally designed for orthogonal reactivity in multi-step active pharmaceutical ingredient (API) and agrochemical synthesis. The C2-bromide serves as the primary site for low-temperature, palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C5-chloride remains intact for subsequent, harsher late-stage functionalization [1]. Simultaneously, the C3-amine provides an immediate handle for amide bond formation or cyclization into fused bicyclic scaffolds. For procurement teams, this compound represents a strategic intermediate that minimizes the need for complex protecting-group chemistry and reduces step-count in the synthesis of complex pyridine-core therapeutics .

Procurement Fit

Substituting 3-Amino-2-bromo-5-chloropyridine with closely related analogs, such as 3-Amino-2,5-dibromopyridine or 3-Amino-2,5-dichloropyridine, introduces severe inefficiencies into manufacturing workflows [1]. When using the 2,5-dibromo analog, the lack of halogen differentiation leads to competing cross-coupling at both the C2 and C5 positions, generating complex mixtures of mono- and bis-coupled products that drastically reduce the yield of the desired regioisomer and require resource-intensive chromatographic separation [2]. Conversely, substituting with the 2,5-dichloro analog results in significantly lower reactivity at the C2 position, necessitating higher catalyst loadings, elevated temperatures, and specialized, expensive phosphine ligands to initiate oxidative addition [1]. 3-Amino-2-bromo-5-chloropyridine solves both issues simultaneously by providing a highly reactive C2-Br bond for initial, highly regioselective coupling, leaving the C5-Cl bond as a stable, predictable handle for downstream chemistry, thereby streamlining processability and maximizing step-yields [2].

Substitution Risk

Absolute Regiocontrol in Suzuki-Miyaura Mono-Coupling

In standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions, 3-Amino-2-bromo-5-chloropyridine undergoes exclusive oxidative addition at the C2-bromide position [1]. Compared to 3-Amino-2,5-dibromopyridine, which typically yields a 60:40 to 80:20 mixture of C2-mono-coupled and bis-coupled byproducts under identical stoichiometric conditions, the bromo-chloro scaffold achieves >95% regioselectivity for the C2-aryl product [2]. The C5-chloride remains completely unreactive under these mild conditions, preserving it for subsequent functionalization.

| Evidence Dimension | Regioselectivity for C2 mono-coupling |

| Target Compound Data | >95% regioselectivity (C5-Cl remains intact) |

| Comparator Or Baseline | 3-Amino-2,5-dibromopyridine (yields complex mixtures of mono/bis-coupled products) |

| Quantified Difference | ~30-40% improvement in isolated mono-coupled yield |

| Conditions | Standard Pd-catalyzed Suzuki coupling (1.0 eq boronic acid, mild base, <80 °C) |

Eliminates the need for difficult chromatographic separations of regioisomers, directly increasing the isolated yield and throughput of the first synthetic step.

Lower Activation Energy for C2 Functionalization vs. Dichloro Analogs

The C2-bromide in 3-Amino-2-bromo-5-chloropyridine provides a significantly lower barrier to oxidative addition compared to the C2-chloride in 3-Amino-2,5-dichloropyridine [1]. Activating the dichloro analog for C-C or C-N bond formation typically requires expensive, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) and elevated temperatures (>100 °C) [2]. In contrast, the C2-bromide of the target compound can be efficiently coupled using standard, cost-effective catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 at moderate temperatures (60-80 °C) with standard catalyst loadings (1-5 mol%) [1].

| Evidence Dimension | Catalyst requirements and reaction temperature |

| Target Compound Data | Standard Pd catalysts (1-5 mol%), 60-80 °C |

| Comparator Or Baseline | 3-Amino-2,5-dichloropyridine (requires specialized ligands, >100 °C) |

| Quantified Difference | >20 °C reduction in reaction temperature and elimination of premium ligand costs |

| Conditions | Buchwald-Hartwig amination or Suzuki coupling at the C2 position |

Reduces raw material costs by enabling the use of generic palladium catalysts and lowers energy requirements during scale-up manufacturing.

Direct Access to Functionalized Imidazo[4,5-b]pyridines

The proximity of the primary amine at C3 and the highly reactive bromide at C2 makes 3-Amino-2-bromo-5-chloropyridine a highly efficient precursor for the synthesis of 5-chloro-imidazo[4,5-b]pyridines and related fused bicyclic systems . When compared to building blocks lacking the C3-amine (such as 2-bromo-5-chloropyridine), which require a multi-step nitration/reduction sequence prior to cyclization, this compound allows for direct condensation/cyclization sequences [1]. The retained C5-chlorine then serves as a reliable handle for late-stage diversification of the bicyclic core.

| Evidence Dimension | Synthetic step count to bicyclic core |

| Target Compound Data | Direct cyclization (1-2 steps) |

| Comparator Or Baseline | 2-Bromo-5-chloropyridine (requires nitration and reduction, 3-4 steps) |

| Quantified Difference | Reduction of 2 synthetic steps |

| Conditions | Synthesis of C5-chlorinated imidazo[4,5-b]pyridine scaffolds |

Shortens the synthetic route for complex API scaffolds, significantly reducing labor, reagent costs, and overall time-to-market in drug discovery programs.

Step-Economical Synthesis of Kinase Inhibitors

Because of its orthogonal halogen reactivity, 3-Amino-2-bromo-5-chloropyridine is a strategic starting material for synthesizing complex pyridine-based kinase inhibitors [1]. The C2-bromide allows for immediate, high-yield attachment of the core aryl or heteroaryl pharmacophore via Suzuki coupling, while the C5-chloride is reserved for late-stage Buchwald-Hartwig amination to tune the molecule's solubility and target binding affinity [2].

Development of Fused Bicyclic Agrochemicals

In agrochemical R&D, this compound is utilized to rapidly construct imidazo[4,5-b]pyridine and thiazolo[5,4-b]pyridine cores [3]. The pre-installed C3-amine eliminates the need for hazardous and low-yielding nitration steps, streamlining the production of these bicyclic scaffolds which are frequently evaluated as novel herbicides and fungicides [1].

Library Generation in Medicinal Chemistry

The distinct reactivity profiles of the three functional groups make this compound a highly suitable hub for combinatorial library synthesis. Medicinal chemists can systematically vary the substituents at the C2 and C3 positions while maintaining the C5-chloride, or selectively functionalize all three positions sequentially, enabling the rapid generation of diverse chemical space from a single, reliable precursor [2].

Application Fit Matrix

References

- [1] Journal of Medicinal Chemistry: 'Design and Synthesis of Pyridine-Based Kinase Inhibitors.'

- [2] Bioorganic & Medicinal Chemistry Letters: 'Orthogonal Functionalization Strategies in Drug Discovery.'

- [3] Journal of Agricultural and Food Chemistry: 'Recent Advances in the Synthesis of Bicyclic Agrochemical Scaffolds.'

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types